molecular formula C13H21N7O2S B2446569 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-14-4

3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Número de catálogo: B2446569
Número CAS: 1070862-14-4
Peso molecular: 339.42
Clave InChI: AIQBJOWHKFAUOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound functions by competitively binding to the ATP-binding pocket of IRAK4, thereby suppressing its kinase activity and downstream signaling through the MyD88 pathway. This pathway is central to the signaling of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which are key drivers of inflammatory and autoimmune responses. The research value of this inhibitor is particularly prominent in the fields of oncology and immunology. In oncology, it is investigated for its potential to disrupt survival signals in hematological malignancies, such as diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML), where chronic activation of the MyD88 pathway is a known oncogenic driver. In autoimmune and inflammatory disease research, targeting IRAK4 with this compound offers a strategic approach to modulate aberrant immune activation in conditions like rheumatoid arthritis and lupus. Its high selectivity profile makes it an essential pharmacological tool for dissecting the specific contributions of IRAK4-dependent signaling in complex biological systems, providing critical insights for therapeutic development.

Propiedades

IUPAC Name

3-ethyl-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N7O2S/c1-3-9-23(21,22)19-7-5-18(6-8-19)12-11-13(15-10-14-12)20(4-2)17-16-11/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQBJOWHKFAUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions.

  • Construction of the Pyrimidine Ring: : The pyrimidine ring is usually formed through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative. This step may require acidic or basic conditions to facilitate the ring closure.

  • Introduction of the Piperazine Moiety: : The piperazine ring is introduced through nucleophilic substitution reactions. The propylsulfonyl group is typically added via sulfonation reactions using reagents like propylsulfonyl chloride.

  • Final Assembly: : The final compound is assembled by linking the triazole-pyrimidine core with the piperazine moiety through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and propylsulfonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the triazole and pyrimidine rings, potentially altering their electronic properties. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The piperazine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Halogenated reagents and strong bases are often employed in these reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogenated reagents, strong bases like sodium hydride

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield an aldehyde or carboxylic acid, while reduction of the triazole ring could lead to a dihydrotriazole derivative.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential to treat diseases such as cancer, neurological disorders, and infectious diseases. Its ability to modulate specific biological pathways is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mecanismo De Acción

The mechanism of action of 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

  • 3-ethyl-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-ethyl-7-(4-(ethylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-ethyl-7-(4-(butylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

The uniqueness of 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Actividad Biológica

3-Ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the class of triazolo-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The unique structural features of this compound, including the triazole and pyrimidine rings along with a piperazine moiety, suggest diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₄O₂S, with a molecular weight of 338.37 g/mol. The presence of the ethyl group and the sulfonamide linkage enhances its solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity
Research has indicated that triazolo-pyrimidine derivatives can exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown inhibitory effects on various cancer cell lines by targeting specific proteins involved in tumorigenesis. Notably, studies have reported that related compounds inhibit deubiquitinating enzymes like USP28, which plays a role in cancer progression by stabilizing oncogenic proteins such as c-Myc .

2. Enzyme Inhibition
The compound's design suggests potential interactions with various enzymes. For example, it may act as an antagonist to P2Y ADP receptors involved in platelet aggregation. This could have implications for cardiovascular health by preventing thrombotic events .

3. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects against a range of pathogens. The triazole and pyrimidine rings are known for their ability to disrupt microbial cell functions .

Research Findings and Case Studies

A series of studies have explored the biological activities of related triazolo-pyrimidine derivatives:

Compound Name Activity IC50 (µM)
7-(4-(methylsulfonyl)piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidineAntimicrobial5.0
5-(4-chlorophenyl)-1H-[1,2,4]triazoleAntitumor10.0
6-(piperazin-1-yl)-pyrimidin-2(1H)-oneNeuroprotective15.0

Case Study: USP28 Inhibition

In a study focusing on USP28 inhibitors, derivative 19 was identified as a potent inhibitor with an IC50 value of 1.1 µM . This study highlights the potential for compounds like this compound to influence cancer treatment strategies through targeted enzyme inhibition.

The mechanism of action for this compound likely involves its binding affinity to specific biological targets:

Enzyme Binding : The sulfonamide moiety may enhance binding interactions with target enzymes through hydrogen bonding and electrostatic interactions.

Receptor Interaction : The piperazine ring may facilitate interactions with various receptors involved in signaling pathways related to cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

  • Answer: The compound comprises a triazole ring fused to a pyrimidine core, a piperazine moiety, and a propylsulfonyl group. The triazole-pyrimidine scaffold is associated with nucleotide mimicry, enabling interactions with enzymes like kinases or purinergic receptors. The propylsulfonyl group enhances solubility and metabolic stability, while the piperazine moiety provides conformational flexibility for target binding. These features collectively contribute to its potential in anticancer or antimicrobial applications .

Q. What are the standard synthetic routes for this compound, and what analytical methods validate its purity?

  • Answer: Synthesis typically involves:

Step 1: Formation of the triazole-pyrimidine core via cyclization of 5-amino-triazole precursors with nitrous acid or diazotization agents.

Step 2: Introduction of the piperazine group via nucleophilic substitution under reflux conditions in solvents like DMF or acetonitrile.

Step 3: Sulfonylation of the piperazine nitrogen using propylsulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Validation: Nuclear magnetic resonance (NMR) confirms regiochemistry (e.g., distinguishing N1 vs. N2 triazole substitution). High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular integrity. Purity is assessed via HPLC with UV detection (≥95%) .

Q. How is the compound characterized for stability under physiological conditions?

  • Answer: Stability studies involve:

  • pH-dependent hydrolysis: Incubation in buffers (pH 1–10) at 37°C, monitored by HPLC over 24–72 hours.
  • Thermal stability: Heating to 40–60°C in aqueous/organic solvents to assess decomposition kinetics.
  • Oxidative stress testing: Exposure to hydrogen peroxide or cytochrome P450 enzymes to identify vulnerable functional groups (e.g., sulfonyl or triazole cleavage) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and selectivity?

  • Answer: Key strategies include:

  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during piperazine coupling.
  • Catalyst screening: Palladium-based catalysts (e.g., Pd/C) or copper iodide improve triazole cyclization efficiency.
  • Temperature control: Lower temperatures (0–5°C) during diazotization reduce side reactions.
  • Stepwise monitoring: TLC or in-situ IR spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Answer: SAR strategies involve:

Substituent variation: Modifying the propylsulfonyl chain (e.g., ethyl vs. butyl) or piperazine substituents to alter steric/electronic effects.

Biological assays: Testing against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays.

Computational modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities to ATP pockets, guiding rational design .

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Answer: Contradictions may arise from:

  • Cell line variability: Differences in membrane permeability (e.g., P-glycoprotein expression) or metabolic enzymes.
  • Assay conditions: Varying serum concentrations or incubation times affect compound stability.
  • Mitigation: Use orthogonal assays (e.g., SPR for binding affinity, Western blotting for target phosphorylation) and isogenic cell lines to isolate variables .

Q. What experimental approaches are used to study the compound’s interaction with DNA or RNA?

  • Answer: Techniques include:

  • UV-Vis and fluorescence spectroscopy: Detect hypochromicity or quenching upon nucleic acid binding.
  • Circular dichroism (CD): Monitor conformational changes in DNA/RNA secondary structures.
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Key Methodological Recommendations

  • Use HPLC-PDA-MS for simultaneous purity and stability assessment.
  • Prioritize cryopreservation of stock solutions in DMSO (-80°C) to prevent hydrolysis.
  • For in vivo studies, validate bioavailability via LC-MS/MS pharmacokinetic profiling .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.